molecular formula C27H29NO6 B401914 BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B401914
M. Wt: 463.5g/mol
InChI Key: OGXSYZFQLQOMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a hexahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines and β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce alcohols .

Scientific Research Applications

BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BENZYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE include:

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5g/mol

IUPAC Name

benzyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29NO6/c1-16-22(27(30)34-15-17-9-6-5-7-10-17)23(24-19(28-16)11-8-12-20(24)29)18-13-14-21(31-2)26(33-4)25(18)32-3/h5-7,9-10,13-14,23,28H,8,11-12,15H2,1-4H3

InChI Key

OGXSYZFQLQOMNB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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